molecular formula C8H7F3O3S2 B14626579 Methanesulfonic acid, trifluoro-, 4-(methylthio)phenyl ester CAS No. 57728-76-4

Methanesulfonic acid, trifluoro-, 4-(methylthio)phenyl ester

Cat. No.: B14626579
CAS No.: 57728-76-4
M. Wt: 272.3 g/mol
InChI Key: XXEIALTUBMBRLW-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, 4-(methylthio)phenyl ester is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a trifluoromethanesulfonyl group attached to a 4-(methylthio)phenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, trifluoro-, 4-(methylthio)phenyl ester typically involves the reaction of trifluoromethanesulfonic acid with 4-(methylthio)phenol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form. The use of advanced technologies and equipment ensures the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 4-(methylthio)phenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alcohols, amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted esters.

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 4-(methylthio)phenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 4-(methylthio)phenyl ester involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group can act as an electrophile, facilitating various chemical reactions. The compound may also interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid, trifluoro-, methyl ester: Similar structure but with a methyl ester group.

    Trifluoromethanesulfonic acid: Lacks the 4-(methylthio)phenyl ester group.

    Methanesulfonic acid, 1,1,1-trifluoro-, compd. with 4,5-dihydro-4,4-dimethyl-2-(methylthio)oxazole: Different ester group.

Uniqueness

Methanesulfonic acid, trifluoro-, 4-(methylthio)phenyl ester is unique due to the presence of both the trifluoromethanesulfonyl and 4-(methylthio)phenyl ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

57728-76-4

Molecular Formula

C8H7F3O3S2

Molecular Weight

272.3 g/mol

IUPAC Name

(4-methylsulfanylphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C8H7F3O3S2/c1-15-7-4-2-6(3-5-7)14-16(12,13)8(9,10)11/h2-5H,1H3

InChI Key

XXEIALTUBMBRLW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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